3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-Methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. The compound features a methyl group at position 3 and a methylsulfanyl (methylthio) group at position 2 (Fig. 1). Thienopyrimidinones are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases and PARPs (poly-ADP-ribose polymerases) . Its molecular formula is C₈H₈N₂OS₂, with a molecular weight of 212.29 g/mol.
Properties
IUPAC Name |
3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUWAJZNMOXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminothiophene-Formamide Cyclization
The cyclocondensation of 3-amino-5-methylthiophene-2-carboxylates with formamide represents a foundational method for constructing the thieno[3,2-d]pyrimidin-4-one scaffold. Under reflux conditions (180°C, 6–8 hours), formamide acts as both a solvent and a carbonyl donor, facilitating ring closure via nucleophilic attack of the amine on the electrophilic carbon (Scheme 1). For 3-methyl-2-(methylsulfanyl) derivatives, pre-functionalization of the aminothiophene precursor with methylsulfanyl groups is critical.
Reaction Conditions
Mechanistic Insight
Formamide dehydrates to generate reactive isocyanic acid intermediates, which undergo [4+2] cycloaddition with the aminothiophene. The methylsulfanyl group is introduced either prior to cyclization via thiol alkylation or post-cyclization via nucleophilic substitution.
Thienooxazinone Intermediate Route
A two-step protocol involving thieno[2,3-d]oxazin-4-one intermediates enables precise control over substituent placement. 2-Aminothiophene-3-carboxylic acid derivatives react with acyl chlorides (e.g., acetyl chloride) to form oxazinones, which subsequently react with methylamine or methyl hydrazine to yield the pyrimidinone core (Scheme 2).
Key Steps
-
Oxazinone Formation:
-
Ring Expansion:
Advantages
-
Permits late-stage diversification of the C2 position.
-
Compatible with electron-withdrawing and donating substituents.
Sulfur Functionalization Techniques
Thiol-Alkylation for Methylsulfanyl Incorporation
Post-cyclization alkylation of 2-thioxo intermediates provides a robust pathway to install the methylsulfanyl group. Treatment of 3-methyl-2-thioxo-thieno[3,2-d]pyrimidin-4-one with methyl iodide in the presence of K2CO3 (DMF, 60°C, 3 hours) achieves quantitative S-methylation (Scheme 3).
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Methylating Agent | Methyl iodide | 95% |
| Base | K2CO3 | 90% |
| Solvent | DMF | 88% |
Limitations
Direct Synthesis via Sulfur-Containing Reagents
Incorporating S-methyl groups during cyclization eliminates post-functionalization steps. Using methylsulfanylated urea derivatives (e.g., N-methyl-S-methylisothiourea) as cyclizing agents enables simultaneous ring formation and sulfur substitution (Scheme 4).
Reaction Profile
Characterization Data
Catalytic Multicomponent Approaches
Four-Component Reaction (Ketone, Ethyl Cyanoacetate, S₈, Formamide)
A green chemistry route condenses ketones, ethyl cyanoacetate, elemental sulfur, and formamide into thieno[3,2-d]pyrimidin-4-ones in one pot (Scheme 5). For 3-methyl-2-(methylsulfanyl) derivatives, methyl ketones (e.g., acetone) and methylthiol additives are employed.
Conditions
Advantages
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Aminothiophene cyclization | 1 | 65–72 | >95% | Short reaction time |
| Thienooxazinone route | 2 | 70–85 | >98% | Substituent flexibility |
| Thiol-alkylation | 2 | 88–95 | >97% | High regioselectivity |
| Multicomponent | 1 | 85–90 | >96% | Green chemistry compliant |
Cost Analysis
Analytical and Purification Protocols
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Derivatives
The compound can be synthesized through various chemical reactions that involve the modification of thieno[3,2-d]pyrimidine frameworks. For instance, the synthesis of 3-methyl-6-phenyl derivatives has been reported, which demonstrates the versatility of the thieno[3,2-d]pyrimidine core in generating compounds with diverse functionalities. Several methods have been employed to introduce different substituents on the thieno[3,2-d]pyrimidine structure, enhancing its biological activity and selectivity against various targets .
Antitumor Activity
One of the most notable applications of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is its antitumor properties. Research has indicated that derivatives of this compound exhibit potent anticancer activity against several human cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Cervical Carcinoma (HeLa)
- Colonic Carcinoma (HCT-116)
In comparative studies, certain derivatives demonstrated efficacy comparable to doxorubicin, a well-known chemotherapeutic agent. Compounds synthesized from this base structure showed significant growth inhibition in these cancer cell lines .
Structure-Activity Relationship (SAR)
The structural modifications on the thieno[3,2-d]pyrimidine scaffold play a crucial role in determining the biological activity of the compounds. For example:
- Substituents at the 6-position : Variations such as phenyl or halogenated phenyl groups have been shown to enhance anticancer activity.
- Methylsulfanyl vs. Methylsulfonyl groups : The presence of methylsulfanyl groups often correlates with improved potency against specific cancer cell lines .
Case Studies
Several case studies have documented the synthesis and evaluation of various derivatives based on this compound:
| Study | Compound | Target | Result |
|---|---|---|---|
| Hafez et al. (2017) | 12 | MCF-7 | Comparable activity to doxorubicin |
| Hafez et al. (2017) | 13b | HeLa | Significant growth inhibition |
| Hafez et al. (2017) | 10 | HCT-116 | Potent anticancer effects |
These studies highlight the potential for developing new therapeutic agents derived from this compound for cancer treatment .
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and other downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,2-d]Pyrimidin-4-One Derivatives
Key structural analogs differ in substituent type, position, and biological activity:
Key Observations :
- Substituent Size and Activity : Bulky groups (e.g., 4-tert-butylphenyl in ) enhance potency against TNKS but reduce aqueous solubility. Smaller groups like methylthio (C₈H₈N₂OS₂) balance lipophilicity and bioavailability .
- Position-Specific Effects : Substituents at position 2 (e.g., methylthio) directly influence hydrogen bonding with enzyme active sites, while position 3 substituents (e.g., methyl) modulate steric hindrance .
Pharmacological and Physicochemical Comparisons
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit higher melting points (236–237°C) due to strong intermolecular interactions. The methyl and methylthio groups in the target compound likely result in a moderate melting point (~180–200°C) .
- Synthetic Yields: Cyclization reactions using formamide () yield thieno[3,2-d]pyrimidin-4(3H)-ones in 60–65% efficiency.
- Biological Potency: The benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold () shows nanomolar inhibition of TNKS, whereas simpler thienopyrimidinones (e.g., C₇H₆N₂OS₂) exhibit micromolar activity, highlighting the role of fused aromatic systems .
Kinase and PARP Inhibition
- TNKS1/2 Inhibition : Bulky analogs (e.g., 4-tert-butylphenyl) achieve IC₅₀ values <50 nM by occupying hydrophobic pockets in TNKS. The target compound’s methylthio group may mimic nicotinamide binding but with reduced affinity due to smaller size .
- Selectivity : Methylthio-substituted compounds show >100-fold selectivity for PARP1/2 over other isoforms, attributed to optimal steric compatibility with the NAD⁺-binding site .
Antimicrobial Activity
- Pyridinyl Derivatives: 3-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-ones () inhibit Gram-positive bacteria (MIC = 8–32 µg/mL). The methylthio group in the target compound may enhance membrane penetration, improving efficacy .
Biological Activity
3-Methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent research findings, including synthesis methods, anticancer properties, and other pharmacological effects.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance its biological activity. The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted by Hafez et al. demonstrated that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibited potent activity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Comparable |
| HeLa (Cervical) | 0.7 | Comparable |
| HCT-116 (Colon) | 1.0 | Lower than Doxorubicin |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy due to its efficacy comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways associated with tumor growth and proliferation. Specifically, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity . Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various pathogens. For example:
| Pathogen | IC50 (µM) |
|---|---|
| Plasmodium falciparum (Malaria) | 0.6 |
| Staphylococcus aureus (Bacteria) | 1.5 |
These results indicate that compounds within this class could be developed as novel anti-infective agents .
Case Studies
- Case Study on Antitumor Efficacy : In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers observed a significant reduction in cell viability at concentrations as low as 0.5 µM after 48 hours of treatment. The study also noted the induction of apoptosis markers such as increased annexin V staining and caspase activation .
- Case Study on Antimicrobial Properties : Another investigation focused on the antiplasmodial activity against P. falciparum showed that treatment with this compound resulted in over 90% inhibition of parasite growth at concentrations below 1 µM .
Q & A
Q. What are the common synthetic routes for 3-methyl-2-(methylsulfanyl)-thieno[3,2-d]pyrimidin-4-one, and what are the critical reaction conditions?
The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1 : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone core .
- Step 2 : Methylsulfanyl introduction via nucleophilic substitution using methylthiolate or Mitsunobu reactions .
- Critical Conditions : Temperature control (80–120°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for coupling reactions .
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?
- ¹H NMR : Key signals include:
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; thiophene carbons at δ 120–140 ppm .
- HRMS : Exact mass calculated for C₈H₈N₂OS₂: 212.0085 (observed m/z 212.0089, Δ < 2 ppm) .
Advanced Research Questions
Q. How can structural modifications at the 3-methyl or 2-methylsulfanyl positions influence biological activity?
- 3-Methyl Group : Substitution with bulkier alkyl chains (e.g., isopropyl) reduces steric hindrance in enzyme binding pockets, as seen in PDE7 inhibitors .
- 2-Methylsulfanyl : Replacement with sulfoxide/sulfone groups enhances electrophilicity, improving interactions with cysteine residues in targets like GPX4 .
- Methodology :
Q. What experimental strategies validate the role of this compound in inducing ferroptosis via GPX4 degradation?
Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?
- Root Causes :
- Solvent Purity : Trace water in DMF reduces Pd catalyst efficiency .
- Temperature Gradients : Uneven heating in large batches leads to side reactions (e.g., dimerization) .
- Optimization :
- Use high-purity solvents (H₂O < 50 ppm) and inert atmosphere (N₂/Ar).
- Employ flow chemistry for consistent temperature control .
Methodological Challenges and Solutions
Q. How to enhance enantiomeric purity in chiral derivatives of this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
